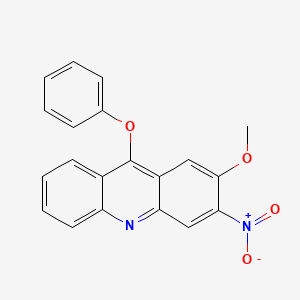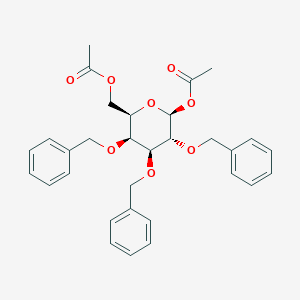
((2R,3S,4S,5R,6S)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2R,3S,4S,5R,6S)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate is a complex organic compound that belongs to the class of acetoxy compounds. This compound is characterized by its tetrahydropyran ring structure, which is substituted with acetoxy and benzyloxy groups. It is often used as an intermediate in the synthesis of various organic molecules, particularly in the field of carbohydrate chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4S,5R,6S)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate typically involves multiple steps, starting from simpler carbohydrate precursors. One common method involves the protection of hydroxyl groups in the carbohydrate molecule using benzyl groups, followed by acetylation to introduce the acetoxy group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems. The choice of solvents, reagents, and reaction conditions is carefully controlled to ensure consistency and efficiency in production .
化学反应分析
Types of Reactions
((2R,3S,4S,5R,6S)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetoxy group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid, while reduction of the acetoxy group can yield the corresponding alcohol .
科学研究应用
Chemistry
In chemistry, ((2R,3S,4S,5R,6S)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate is used as a building block for the synthesis of more complex carbohydrate molecules. It serves as a protected intermediate that can be selectively deprotected to yield various functionalized carbohydrates.
Biology and Medicine
In biological and medical research, this compound is used in the study of glycosylation processes and the synthesis of glycosylated molecules. It can be used to create glycosylated drugs or probes for studying carbohydrate-protein interactions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate allows for the efficient synthesis of complex molecules with high specificity.
作用机制
The mechanism of action of ((2R,3S,4S,5R,6S)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate involves its ability to undergo selective chemical reactions due to the presence of multiple functional groups. The acetoxy and benzyloxy groups can be selectively modified, allowing for the creation of a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
相似化合物的比较
Similar Compounds
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: This compound has a similar tetrahydropyran ring structure but with different substituents.
(2R,3S,4S,5S,6R)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Another similar compound with variations in the substituents on the tetrahydropyran ring.
Uniqueness
The uniqueness of ((2R,3S,4S,5R,6S)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate lies in its specific combination of acetoxy and benzyloxy groups, which provide a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex carbohydrate molecules and glycosylated compounds.
属性
分子式 |
C31H34O8 |
|---|---|
分子量 |
534.6 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6S)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28+,29+,30-,31-/m1/s1 |
InChI 键 |
IFCAMEQHKHEHBS-GGEKVXJASA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


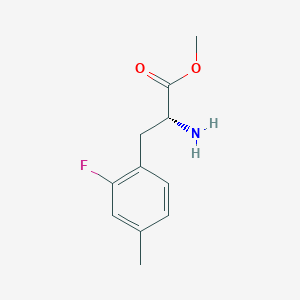
![2-Bromo-1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15216600.png)

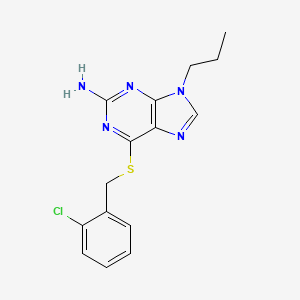
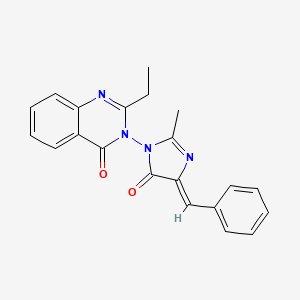
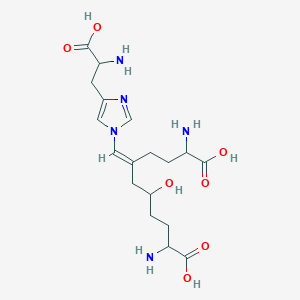
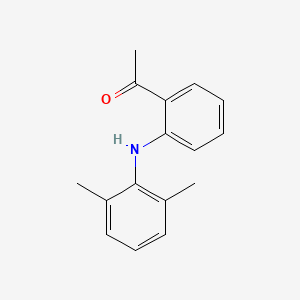
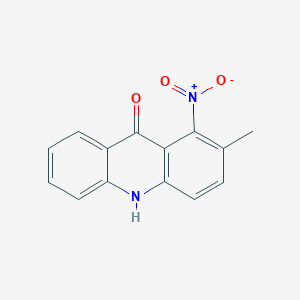
![N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B15216652.png)
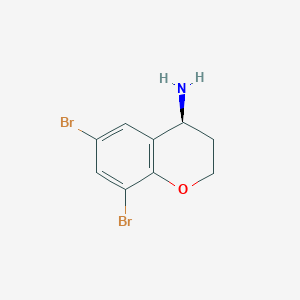

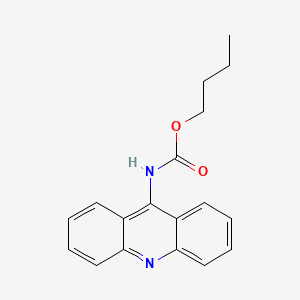
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15216692.png)
